Acetamide,n-(6-chloroacetyl-5-indanyl)-
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H14ClNO2 |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
N-[6-(2-chloroacetyl)-2,3-dihydro-1H-inden-5-yl]acetamide |
InChI |
InChI=1S/C13H14ClNO2/c1-8(16)15-12-6-10-4-2-3-9(10)5-11(12)13(17)7-14/h5-6H,2-4,7H2,1H3,(H,15,16) |
InChI Key |
CFUUVWSWERBPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2CCCC2=C1)C(=O)CCl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of the Chloroacetyl Indanyl Acetamide Framework
Nucleophilic Substitution Reactions at the Chloroacetyl Moiety
The presence of a chlorine atom alpha to a carbonyl group makes the chloroacetyl moiety a prime site for nucleophilic substitution reactions. researchgate.net This electrophilic center readily reacts with a wide range of nucleophiles, leading to the displacement of the chloride ion and the formation of new carbon-heteroatom bonds.
The reaction of N-aryl-2-chloroacetamides with various primary and secondary amines is a well-established method for the synthesis of N-substituted acetamide (B32628) derivatives. researchgate.netsphinxsai.com In the context of the chloroacetyl-indanyl-acetamide framework, the reaction with different amine reagents proceeds under various conditions, often facilitated by a base to neutralize the hydrochloric acid generated during the reaction. sphinxsai.com Common bases used include triethylamine (B128534), potassium carbonate, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). sphinxsai.com The choice of solvent and base can influence the reaction rate and yield. sphinxsai.com For instance, the use of DBU in tetrahydrofuran (B95107) (THF) has been shown to be an efficient system for the amidation of chloroacetyl chloride at room temperature. sphinxsai.com
A range of aryl and alkyl amines can be employed as nucleophiles in this reaction. The general scheme involves the nucleophilic attack of the amine on the methylene (B1212753) carbon of the chloroacetyl group, leading to the formation of a new C-N bond and the expulsion of the chloride ion.
The reaction with amines leads to a diverse library of substituted acetamide derivatives. nih.gov These reactions are typically straightforward and result in good yields of the desired products. The resulting N-substituted acetamide derivatives often exhibit different physicochemical properties compared to the parent chloroacetyl compound.
The following table provides a representative overview of the types of substituted acetamide derivatives that can be formed from the reaction of Acetamide, n-(6-chloroacetyl-5-indanyl)- with various amine reagents, based on analogous reactions with other N-aryl-2-chloroacetamides.
| Amine Reagent | Resulting Derivative Class |
| Alkylamines | N-(6-(alkylamino)acetyl-5-indanyl)acetamide |
| Arylamines | N-(6-(arylamino)acetyl-5-indanyl)acetamide |
| Piperazine | N-(6-(piperazin-1-yl)acetyl-5-indanyl)acetamide |
| Morpholine | N-(6-(morpholino)acetyl-5-indanyl)acetamide |
These reactions highlight the utility of the chloroacetyl group as a handle for introducing a variety of functional groups into the molecule.
Modifications and Derivatizations of the Indanyl Ring System
Beyond the reactive chloroacetyl group, the indanyl ring system itself can be a target for further chemical modification and derivatization. These transformations can lead to more complex molecular architectures with potentially altered biological activities.
The chloroacetyl group is a key precursor for the synthesis of various heterocyclic systems. researchgate.net For example, reaction of N-aryl-2-chloroacetamides with thiourea (B124793) or substituted thioureas can lead to the formation of thiazole (B1198619) derivatives. researchgate.net Similarly, reaction with thiosemicarbazide (B42300) can be a pathway to thiadiazole-containing compounds. nih.goviosrjournals.org
The general strategy involves the initial nucleophilic attack of a sulfur-containing reagent on the chloroacetyl group, followed by an intramolecular cyclization and dehydration to form the heterocyclic ring. For example, the reaction with thiosemicarbazide would first yield a thiosemicarbazone intermediate, which can then cyclize to form a 1,3,4-thiadiazole (B1197879) ring. nih.gov
The following table illustrates potential heterocyclic systems that can be synthesized from the chloroacetyl-indanyl-acetamide framework.
| Reagent | Resulting Heterocyclic Moiety |
| Thiourea | Thiazole |
| Thiosemicarbazide | 1,3,4-Thiadiazole |
| 2-Aminothiophenol | Benzothiazine |
The synthesis of these heterocyclic derivatives significantly expands the chemical space accessible from the initial chloroacetyl-indanyl-acetamide scaffold. tubitak.gov.tr
Ring expansion and rearrangement reactions offer a pathway to transform the five-membered indanyl ring into larger, six- or seven-membered ring systems. wikipedia.orgchemistrysteps.com These reactions are often driven by the formation of a more stable carbocation intermediate. masterorganicchemistry.com While specific examples for the Acetamide, n-(6-chloroacetyl-5-indanyl)- framework are not prevalent, the principles of carbocation-mediated rearrangements can be applied.
For instance, if a carbocation can be generated on a carbon atom adjacent to the indanyl ring, a 1,2-alkyl shift from the ring could lead to a ring-expanded product. masterorganicchemistry.comyoutube.com Such a carbocation could potentially be generated through various synthetic manipulations of the functional groups present on the indanyl ring. The driving force for such a rearrangement would be the relief of ring strain associated with the five-membered ring, leading to a more stable six-membered ring system. chemistrysteps.com
Amide Bond Transformations and Stability
The amide bond is generally a stable functional group. archivepp.com However, under certain conditions, it can undergo transformations such as hydrolysis. The stability of the amide bond in the chloroacetyl-indanyl-acetamide framework is an important consideration in its chemical behavior.
Studies on the hydrolysis of chloroacetamide herbicides have shown that these compounds can undergo cleavage of the amide bond under both acidic and basic conditions. researchgate.net The rate and mechanism of this hydrolysis can be influenced by the substituents on the aromatic ring and the nitrogen atom. researchgate.net
Under basic conditions, hydrolysis may proceed through a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. researchgate.net Acid-catalyzed hydrolysis typically involves protonation of the amide oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. researchgate.net The stability of the amide bond in Acetamide, n-(6-chloroacetyl-5-indanyl)- is expected to be comparable to other N-aryl acetamides, suggesting that it would be relatively stable under neutral conditions but could be cleaved under forcing acidic or basic conditions.
Reactivity of the Carbonyl Group and Other Functional Handles
The chemical scaffold of Acetamide, N-(6-chloroacetyl-5-indanyl)- presents a molecule with multiple reactive sites, primarily centered around two carbonyl groups and a reactive chloroacetyl moiety. The interplay of these functional groups, influenced by the electronic and steric nature of the indanyl ring system, dictates the compound's reactivity profile and potential for further chemical transformations.
The reactivity of a carbonyl group is fundamentally governed by the electrophilicity of the carbonyl carbon. In the case of amides, such as the acetamide group in the target molecule, the carbonyl carbon is generally less electrophilic compared to aldehydes and ketones. This reduced reactivity is attributed to the resonance delocalization of the nitrogen lone pair, which donates electron density to the carbonyl carbon, thereby decreasing its partial positive charge. libretexts.orgopenstax.org
Conversely, the chloroacetyl group possesses a more electrophilic carbonyl carbon. The electron-withdrawing inductive effect of the adjacent chlorine atom increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. organic-chemistry.org This heightened reactivity makes the chloroacetyl group a versatile handle for introducing a variety of substituents.
The indanyl moiety, a fused bicyclic system, also exerts an electronic influence on the attached functional groups. The aromatic portion of the indane ring can influence the reactivity of the adjacent chloroacetyl and acetamide groups through inductive and resonance effects. The precise nature of this influence, whether electron-donating or electron-withdrawing, would depend on the substitution pattern and the specific reaction conditions.
Nucleophilic Acyl Substitution
A primary mode of transformation for the chloroacetyl group is nucleophilic acyl substitution. byjus.commasterorganicchemistry.com The chlorine atom serves as a good leaving group, facilitating the attack of various nucleophiles at the carbonyl carbon. This reaction proceeds through a tetrahedral intermediate, which then collapses to expel the chloride ion and form a new carbonyl compound. openstax.org
Table 1: Representative Nucleophilic Acyl Substitution Reactions of N-Aryl-2-chloroacetamides
| Nucleophile | Reagent Example | Product Type | Reference |
| Amine | Ammonia, Primary/Secondary Amines | N-Substituted glycinamides | asianpubs.org |
| Thiol | Thiophenol | Thioethers | asianpubs.org |
| Hydrazine | Hydrazine hydrate | Hydrazides | asianpubs.org |
This table presents generalized reactions for N-aryl-2-chloroacetamides, which are analogous to the chloroacetyl moiety in the target compound.
Intramolecular Cyclization
The presence of both a nucleophilic nitrogen atom (in the acetamide group) and an electrophilic chloroacetyl group within the same molecule raises the possibility of intramolecular reactions. Base-assisted intramolecular alkylation of N-substituted-N-chloroacetyl amino acid derivatives is a known method for the synthesis of cyclic structures. researchgate.net Similarly, N'-chloroacetylindole hydrazides have been shown to undergo intramolecular cyclization to form oxadiazine rings. asianpubs.org
In the context of Acetamide, N-(6-chloroacetyl-5-indanyl)-, the potential for intramolecular cyclization would depend on the spatial proximity of the reacting centers, which is dictated by the conformation of the molecule. Such a reaction could lead to the formation of novel heterocyclic systems fused to the indane core. For instance, under basic conditions, the amide nitrogen could potentially act as a nucleophile, attacking the carbon bearing the chlorine atom to form a five or six-membered ring. This type of cyclization has been observed in similar systems, such as the conversion of N-phenyl-N'-(2-chloroethyl)ureas into N-phenyl-4,5-dihydrooxazol-2-amines. nih.govulaval.ca
Friedel-Crafts Acylation
While the existing chloroacetyl group is an acylating agent itself, the aromatic ring of the indanyl moiety is susceptible to electrophilic aromatic substitution, such as Friedel-Crafts acylation. organic-chemistry.orgwikipedia.orgbyjus.commasterorganicchemistry.com This reaction involves the introduction of an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. wikipedia.orgbyjus.com The presence of the acetamide and chloroacetyl substituents on the ring will direct any further acylation to specific positions, governed by their activating or deactivating and ortho-, para-, or meta-directing effects. Acyl groups are generally deactivating and meta-directing. masterorganicchemistry.com
Table 2: Factors Influencing Carbonyl Reactivity
| Functional Group | Key Feature | Effect on Carbonyl Carbon | Predicted Reactivity |
| Acetamide | Resonance donation from Nitrogen | Decreased electrophilicity | Lower |
| Chloroacetyl | Inductive withdrawal by Chlorine | Increased electrophilicity | Higher |
This differential reactivity allows for selective transformations. For example, a mild nucleophile might react preferentially with the more electrophilic chloroacetyl carbonyl group, leaving the acetamide group intact.
Structural Elucidation and Conformational Analysis in Research
Spectroscopic Characterization Techniques for Structural Proof
Spectroscopic methods are fundamental to confirming the chemical structure of a newly synthesized compound like Acetamide (B32628), N-(6-chloroacetyl-5-indanyl)-. Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the identification of specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of individual hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms.
For Acetamide, N-(6-chloroacetyl-5-indanyl)-, the ¹H-NMR spectrum would be expected to show distinct signals for each unique proton. The chemical shift (δ) of these signals, their integration (the area under the peak), and their splitting pattern (multiplicity) would help in assigning them to specific protons in the molecule. For example, the protons of the indane ring system, the chloroacetyl group, and the acetamide group would all appear in characteristic regions of the spectrum.
Similarly, the ¹³C-NMR spectrum would provide a signal for each unique carbon atom. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl), allowing for a complete mapping of the carbon skeleton.
Expected ¹H-NMR and ¹³C-NMR Chemical Shifts for Acetamide, N-(6-chloroacetyl-5-indanyl)- Please note: These are estimated values based on typical chemical shifts for similar functional groups and structural motifs.
Interactive Data Table: Expected NMR Data| Assignment | Expected ¹H-NMR Chemical Shift (δ, ppm) | Expected ¹³C-NMR Chemical Shift (δ, ppm) |
| Amide N-H | 7.5 - 8.5 (broad singlet) | - |
| Aromatic C-H | 7.0 - 7.8 (multiplets) | 120 - 145 |
| Chloroacetyl -CH₂- | 4.2 - 4.7 (singlet) | 40 - 45 |
| Acetamide -CH₃ | 2.0 - 2.3 (singlet) | 20 - 25 |
| Indanyl -CH₂- | 2.5 - 3.5 (multiplets) | 25 - 40 |
| Amide C=O | - | 165 - 175 |
| Ketone C=O | - | 190 - 200 |
To illustrate, the related compound 2-Chloro-N-(2,6-dimethylphenyl)acetamide has been characterized by NMR spectroscopy. chemicalbook.comchemicalbook.com This data helps confirm the assignments of protons and carbons in similar chemical environments.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Acetamide, N-(6-chloroacetyl-5-indanyl)-, IR spectroscopy would be crucial for confirming the presence of the key amide and ketone functionalities.
The spectrum would be expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds. For instance, the N-H stretch of the secondary amide, the C=O stretches of both the amide and the chloroacetyl ketone, and the C-Cl stretch would all appear at predictable wavenumbers.
Expected IR Absorption Bands for Acetamide, N-(6-chloroacetyl-5-indanyl)- Interactive Data Table: Expected IR Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3200 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Ketone C=O | Stretch | 1680 - 1715 |
| Amide C=O (Amide I) | Stretch | 1630 - 1680 |
| Amide N-H | Bend (Amide II) | 1510 - 1570 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-Cl | Stretch | 600 - 800 |
Studies on analogous compounds like 2-Chloro-N-(2,6-dimethylphenyl)acetamide show similar characteristic peaks, validating these expected ranges. chemicalbook.com
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.
For Acetamide, N-(6-chloroacetyl-5-indanyl)-, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can be used to confirm its elemental composition. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Additionally, characteristic fragment ions would be observed, resulting from the cleavage of weaker bonds. For this compound, likely fragmentation pathways would include the loss of the chloroacetyl group, the acetyl group, or cleavage of the indane ring. The isotopic pattern of the molecular ion peak, showing signals for M⁺ and M+2 in an approximate 3:1 ratio, would be a clear indicator of the presence of a single chlorine atom.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can determine bond lengths, bond angles, and torsional angles with high precision.
If a suitable single crystal of Acetamide, N-(6-chloroacetyl-5-indanyl)- could be grown, X-ray crystallography would provide unambiguous proof of its structure. This technique would reveal the solid-state conformation of the molecule, including the planarity of the amide group and the relative orientation of the indanyl and chloroacetyl substituents. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. For example, in many acetanilides, molecules are linked into chains or sheets through N—H⋯O hydrogen bonds. researchgate.netnih.gov
Conformational Preferences and Dynamics
While X-ray crystallography provides a static picture of the molecule in the solid state, the conformation in solution can be more dynamic. Understanding these conformational preferences is important as they can influence the molecule's properties and interactions.
The amide bond is a key structural feature of Acetamide, N-(6-chloroacetyl-5-indanyl)-. The conformation of amides is influenced by a subtle but significant electronic interaction known as the n → π* interaction. This interaction involves the donation of electron density from the lone pair of the amide nitrogen atom (n) into the antibonding orbital (π*) of the carbonyl group.
Torsion Angle Analysis of Analogous Amide and Bioisosteric Structures
The three-dimensional structure of Acetamide, n-(6-chloroacetyl-5-indanyl)- is largely dictated by the rotational barriers around the amide bond and the bonds connecting the acetyl and indanyl moieties to the central nitrogen atom. Due to the partial double bond character of the C-N bond, amides typically exhibit a planar conformation, with the trans isomer being significantly more stable than the cis form in secondary amides. The orientation of the indanyl and chloroacetyl groups relative to this amide plane is defined by specific torsion angles, which can be elucidated through experimental techniques like X-ray crystallography and computational modeling.
In the absence of direct crystallographic data for Acetamide, n-(6-chloroacetyl-5-indanyl)-, a detailed analysis of structurally related compounds provides a robust framework for predicting its conformational behavior.
Analysis of Analogous Amide Structures
To understand the likely conformation of the chloroacetylamino moiety, we can examine the crystal structure of 2-chloro-N-phenylacetamide. In this analogous compound, the amide group is nearly coplanar with the phenyl ring, exhibiting a dihedral angle of 16.0°. This suggests a relatively small twist between the aromatic system and the amide plane. The conformation around the C-C bond of the chloroacetyl group is also of interest, with studies on similar structures indicating a preference for a syn relationship between the C-Cl and C=O bonds.
| Compound | Torsion Angle (Description) | Angle (°) | Reference |
|---|---|---|---|
| 2-Chloro-N-phenylacetamide | Dihedral angle between the amide group and the phenyl ring | 16.0 | mdpi.comresearchgate.net |
| N,N-Bis(4-nitrophenyl)acetamide | Dihedral angle between the amide group and the first phenyl ring | 39.66 | nih.gov |
| Dihedral angle between the amide group and the second phenyl ring | 63.04 |
Analysis of Bioisosteric Structures
Bioisosteres are functional groups or molecules that have similar physical and chemical properties and which produce broadly similar biological effects. The replacement of an amide bond with a bioisostere is a common strategy in medicinal chemistry to improve metabolic stability, bioavailability, and other pharmacokinetic properties. The 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) rings are well-established bioisosteres of the trans-amide bond. Analyzing the torsional preferences of these heterocyclic systems provides valuable insights into the conformational impact of such substitutions.
The 1,3,4-oxadiazole ring is another frequently used amide bioisostere. Like the triazole, it can improve the metabolic stability of a compound. While specific torsion angle data for direct oxadiazole replacements of the amide in N-aryl acetamide structures are sparse in the literature, the planar nature of the oxadiazole ring is expected to impose a relatively rigid conformation, similar to the amide bond it replaces.
| Structure | Bioisosteric Replacement | Key Torsion Angle (Description) | Angle (°) | Reference |
|---|---|---|---|---|
| Generic N-Aryl Amide | - | Dihedral angle between the aromatic ring and the amide plane | Variable (e.g., 16.0 - 63.04) | mdpi.comresearchgate.netnih.gov |
| CSNK2A1 Ligand (Amide) | - | Dihedral angle across the C–N bond between the phenyl ring and the N(H)–C(═O) bond | 55.6 | core.ac.uk |
| CSNK2A1 Ligand (Triazole) | 1,2,4-Triazole | Analogous dihedral angle to the amide structure | Not explicitly stated, but the overall binding mode is maintained | core.ac.uk |
Role As a Synthetic Intermediate and Precursor for Advanced Research Compounds
Utilization in the Synthesis of Novel Heterocyclic Systems
The bifunctional nature of Acetamide (B32628), N-(6-chloroacetyl-5-indanyl)-, with its electrophilic chloroacetyl moiety and the modifiable indanyl core, renders it a key starting material for synthesizing a variety of novel heterocyclic systems. The chloroacetyl group provides a reactive handle for cyclization reactions, enabling the formation of diverse ring structures integral to medicinal and materials chemistry.
Precursor for Thiazole (B1198619) and Thiadiazole Derivatives
The α-chloroacetamide functionality is a classic electrophile for the construction of sulfur-containing heterocycles. In the synthesis of thiazoles, this compound can readily undergo condensation reactions with various thioamides, such as thiourea (B124793) or thiosemicarbazide (B42300). This reaction, a variation of the Hantzsch thiazole synthesis, involves the nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the chloroacetyl group, followed by intramolecular cyclization and dehydration to yield the thiazole ring. ekb.eg This approach allows for the direct attachment of the indanyl scaffold to a thiazole moiety, creating a new class of derivatives for further investigation. nih.govsciencescholar.us
Similarly, Acetamide, N-(6-chloroacetyl-5-indanyl)- serves as a precursor for 1,3,4-thiadiazole (B1197879) derivatives. The reaction with thiosemicarbazide can be directed under specific conditions to favor the formation of the thiadiazole ring system. nih.gov The initial chloroacetylation of aminothiadiazoles is a key step in building more complex structures, demonstrating the utility of chloroacetamide intermediates in this context. tubitak.gov.tr The resulting N-(5-(indanyl)-1,3,4-thiadiazol-2-yl)acetamide structures are of interest in various research fields. nih.govekb.eg
Interactive Table: Synthesis of Heterocycles from Chloroacetamide Precursors
| Precursor Class | Reagent | Resulting Heterocycle | Synthetic Strategy |
| α-Chloroacetamide | Thiourea | 2-Aminothiazole | Hantzsch Synthesis |
| α-Chloroacetamide | Thiosemicarbazide | 2-Hydrazinylthiazole | Hantzsch Synthesis |
| α-Chloroacetamide | Thiosemicarbazide | Aminothiadiazole | Cyclocondensation |
| α-Chloroacetamide | Substituted Thioamides | Substituted Thiazoles | Cyclocondensation |
Intermediate in the Formation of Indole (B1671886) and Pyrrolidine (B122466) Derivatives
The chloroacetyl group is also a potent alkylating agent, enabling its use in the synthesis of nitrogen-containing heterocycles like indoles and pyrrolidines. nih.gov For instance, it can be used to N-alkylate an existing indole or an indole precursor, tethering the indanyl moiety to the indole core. nih.gov This reaction introduces a flexible acetamide linker that can be further modified.
Furthermore, intramolecular cyclization strategies can be employed to construct pyrrolidine rings. By introducing a nucleophilic group elsewhere on the indanyl scaffold or on the acetamide nitrogen, the chloroacetyl group can act as an electrophilic partner in a ring-closing reaction. While specific examples involving Acetamide, N-(6-chloroacetyl-5-indanyl)- are not extensively documented, the fundamental reactivity of the chloroacetyl group makes it a plausible intermediate for such transformations, which are crucial in the synthesis of alkaloids and other biologically active molecules. science.org.georgsyn.org
Application in Scaffold-Hopping and Bioisosteric Replacement Studies
In medicinal chemistry, scaffold hopping is a powerful strategy used to identify novel core structures with improved properties while retaining the key pharmacophoric features of a known active compound. Acetamide, N-(6-chloroacetyl-5-indanyl)- can be utilized in this context where the indanyl moiety serves as the core scaffold. Researchers can synthesize a library of compounds by reacting the chloroacetyl group with various nucleophiles and then explore replacing the indanyl scaffold with other bioisosteric groups. nih.gov
Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. The indanyl scaffold could potentially be replaced by other bicyclic aromatic or partially saturated ring systems to explore new chemical space, improve pharmacokinetic properties, or circumvent existing patents. nih.govnih.gov The chloroacetamide portion of the molecule acts as a constant, reactive linker that allows for the systematic attachment of various functional groups to these new scaffolds for structure-activity relationship (SAR) studies.
Development of Chemical Probes and Ligands for Molecular Target Investigations
The electrophilic nature of the chloroacetyl group makes Acetamide, N-(6-chloroacetyl-5-indanyl)- an excellent starting point for the design of chemical probes and covalent ligands for molecular target investigations. mdpi.com These tools are used in non-clinical, in vitro research settings to study the function and binding properties of proteins, such as enzymes.
The chloroacetyl moiety can act as a reactive "warhead" that forms a covalent bond with nucleophilic amino acid residues (e.g., cysteine, histidine, or lysine) within the active site of a target protein. researchgate.net By attaching this reactive group to the indanyl scaffold, which can be designed to have an affinity for a specific protein's binding pocket, researchers can create highly specific and irreversible inhibitors. These covalent probes are invaluable for target identification and validation, mapping binding sites, and studying enzyme mechanisms in biochemical assays and cellular models. The development of such probes from acetamide derivatives is a common strategy in chemical biology to investigate the role of specific enzymes in cellular pathways. nih.govnih.gov
Computational and Theoretical Investigations of Acetamide, N 6 Chloroacetyl 5 Indanyl
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions.
Density Functional Theory (DFT) Studies.
No dedicated Density Functional Theory (DFT) studies for Acetamide (B32628), n-(6-chloroacetyl-5-indanyl)- were identified. DFT is a computational method used to investigate the electronic structure of many-body systems, and its application to this compound would provide detailed insights into its geometry, bond energies, and vibrational frequencies.
Molecular Modeling and Docking Simulations for Hypothetical Molecular Interactions.
There is no available research on molecular modeling or docking simulations involving Acetamide, n-(6-chloroacetyl-5-indanyl)-. These computational techniques are crucial for hypothesizing how a molecule might interact with biological targets, such as proteins or enzymes.
Ligand-Target Binding Hypotheses in Model Systems.
Without molecular docking studies, no specific ligand-target binding hypotheses for Acetamide, n-(6-chloroacetyl-5-indanyl)- in any model systems have been proposed in the literature. Such simulations would predict the binding affinity and mode of interaction with a given biological target, offering a basis for its potential pharmacological activity.
Structure-Reactivity Correlation Studies using Computational Methods.
No structure-reactivity correlation studies for Acetamide, n-(6-chloroacetyl-5-indanyl)- using computational methods were found. These studies, often employing Quantitative Structure-Activity Relationship (QSAR) models, are used to correlate a molecule's structural features with its chemical reactivity or biological activity.
Prediction of Conformational Landscape and Stability.
There is no available information regarding the prediction of the conformational landscape and stability of Acetamide, n-(6-chloroacetyl-5-indanyl)-. Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities, which can significantly influence its physical and biological properties.
Future Directions and Emerging Research Avenues for Chloroacetyl Indanyl Acetamide Derivatives
Development of Novel and Sustainable Synthetic Routes
The future synthesis of chloroacetyl-indanyl-acetamide derivatives will likely focus on improving efficiency and sustainability. Current synthetic strategies for indanes often involve Friedel-Crafts-type, Michael-type, and Heck-type cyclization reactions. researchgate.net However, there is a growing demand for greener and more atom-economical methods.
Recent advancements in catalysis offer promising avenues. For instance, the use of abundant, inexpensive metals like cobalt in metallo-radical catalysis provides a sustainable route to indene (B144670) synthesis, which can be a precursor to the indane core. uva.nl Furthermore, nickel-catalyzed carboannulation and intramolecular C-H alkylation are emerging as powerful tools for constructing the indane framework under mild conditions with high functional group tolerance. organic-chemistry.org Future research could adapt these catalytic systems for the synthesis of highly substituted 5-aminoindanes, the key precursors to the acetamide (B32628) scaffold.
Another area of development is the use of environmentally benign solvents and reaction conditions. Water-based syntheses, facilitated by catalysts like perfluorinated β-cyclodextrin-tagged NHC-gold catalysts, are being explored for the creation of indane derivatives. researchgate.net The application of microwave and ultrasonic assistance is also gaining traction for accelerating reactions and improving yields in the synthesis of related heterocyclic systems, a trend that could be extended to indane derivatives. benthamscience.com
| Synthetic Strategy | Key Features | Potential Application to Chloroacetyl-Indanyl-Acetamide Derivatives |
| Metallo-radical Catalysis (e.g., Cobalt) | Utilizes cheap, abundant metals; sustainable. uva.nl | Synthesis of the indane core from readily available starting materials. |
| Nickel-Catalyzed Carboannulation | Forms the indane ring from o-bromobenzyl zinc bromide and acrylates. organic-chemistry.org | A direct method to construct the functionalized indane skeleton. |
| Palladium-Catalyzed Intramolecular C-H Alkylation | High functional group tolerance; mild conditions. organic-chemistry.org | Cyclization to form the indane ring in complex precursors. |
| Water-Based Synthesis | Environmentally friendly; utilizes specific catalysts for aqueous media. researchgate.net | "Green" synthesis of the indane precursor. |
| Microwave/Ultrasonic-Assisted Synthesis | Accelerated reaction times; potentially higher yields. benthamscience.com | Rapid and efficient synthesis of the final chloroacetylated compound. |
Exploration of New Chemical Transformations and Functionalizations
The chloroacetyl group is a key reactive handle in N-(6-chloroacetyl-5-indanyl)-acetamide, making it a versatile intermediate for further chemical transformations. researchgate.net The chlorine atom is readily displaced by a variety of nucleophiles, including those containing oxygen, nitrogen, and sulfur. researchgate.net This allows for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.
Future research will likely explore the reaction of the chloroacetyl moiety with a broader range of nucleophiles to generate novel derivatives. eurjchem.comresearchgate.net For example, reaction with different amines, hydrazines, thiols, and other heterocyclic systems can lead to new classes of compounds with potentially unique biological activities. nih.govnih.gov Multicomponent reactions, which allow for the formation of complex molecules in a single step, could also be employed to diversify the scaffold. nih.gov
Furthermore, the indane ring itself offers sites for further functionalization. While the current focus is on the chloroacetyl group, future work could explore modifications to both the aromatic and aliphatic portions of the indane nucleus to fine-tune the properties of the resulting molecules. This could involve electrophilic aromatic substitution on the benzene (B151609) ring or functionalization of the cyclopentane (B165970) ring.
| Functionalization Strategy | Description | Potential Outcome |
| Nucleophilic Substitution | Reaction of the chloroacetyl group with various nucleophiles (amines, thiols, etc.). researchgate.net | Introduction of diverse functional groups to modulate biological activity. |
| Multicomponent Reactions | One-pot reactions involving three or more components to build complex molecules. nih.gov | Efficient generation of structurally diverse libraries of derivatives. |
| Indane Ring Modification | Chemical modification of the aromatic or aliphatic portions of the indane core. | Fine-tuning of physicochemical properties and biological targeting. |
Design of Advanced Research Tools and Molecular Probes based on the Scaffold
The inherent reactivity of the chloroacetyl group makes the N-(6-chloroacetyl-5-indanyl)-acetamide scaffold an excellent candidate for the development of covalent molecular probes. nih.gov These probes can be used to study the function and localization of specific proteins and other biomolecules by forming a stable covalent bond with a target, often a cysteine residue. biorxiv.org
Future efforts in this area will focus on designing probes with enhanced selectivity and reporter capabilities. This could involve incorporating fluorophores, biotin (B1667282) tags, or other reporter groups into the molecule through reaction at the chloroacetyl site. Such probes would be invaluable for applications in chemical biology, including activity-based protein profiling (ABPP) to identify novel drug targets. biorxiv.org The chloroacetamide warhead has been successfully used in fragment library screening to identify covalent inhibitors for challenging protein-protein interactions, and this approach could be applied to derivatives of the indane scaffold. nih.gov
The design of photoaffinity probes is another promising direction. By incorporating a photolabile group, these probes can be used to map binding interactions in a spatially and temporally controlled manner. The rigid indane scaffold provides a stable platform for the precise positioning of the reactive group and any appended reporter moieties.
| Research Tool/Probe | Design Principle | Application |
| Covalent Probes | Utilizes the reactive chloroacetyl group to form a covalent bond with a biological target. nih.gov | Target identification and validation, enzyme inhibition studies. |
| Activity-Based Probes | Covalent probes with a reporter tag (e.g., fluorophore, biotin) for target visualization and isolation. biorxiv.org | Profiling enzyme activity in complex biological systems. |
| Photoaffinity Labels | Incorporates a photoreactive group for light-induced covalent modification of the target. | Mapping binding sites and studying molecular interactions. |
Integration with High-Throughput Synthesis and Screening for Research Libraries
The modular nature of the N-(6-chloroacetyl-5-indanyl)-acetamide scaffold makes it well-suited for the construction of large compound libraries for high-throughput screening (HTS). nih.gov The synthesis can be designed in a combinatorial fashion, where a variety of substituted indane precursors are reacted with chloroacetyl chloride, and the resulting intermediates are then further diversified by reaction with a library of nucleophiles.
Future research will likely leverage automated synthesis platforms to rapidly generate large numbers of derivatives. This, coupled with phenotypic screening in whole cells, can accelerate the discovery of compounds with desired biological activities. biorxiv.orgnih.gov Phenotypic screening allows for the identification of active compounds without prior knowledge of the specific molecular target, which can lead to the discovery of novel mechanisms of action. nih.gov
The creation of specialized libraries, such as covalent fragment libraries, is another important area. nih.govenamine.net A library of small, reactive fragments based on the chloroacetyl-indanyl-acetamide scaffold could be screened against a wide range of biological targets to identify starting points for the development of potent and selective covalent inhibitors.
| Library Type | Description | Screening Approach |
| Combinatorial Library | A large collection of related compounds synthesized in a systematic way. | High-throughput screening (HTS) against specific targets or in phenotypic assays. |
| Covalent Fragment Library | A library of small, reactive molecules designed to form covalent bonds with their targets. nih.govenamine.net | Fragment-based screening to identify starting points for drug discovery. |
| Diversity-Oriented Synthesis Library | A library of structurally diverse and complex molecules. | Screening for novel biological activities and mechanisms of action. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(6-chloroacetyl-5-indanyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling chloroacetyl chloride with a pre-functionalized indane derivative. A two-step approach is common: (1) Preparation of the 5-indanol intermediate via Friedel-Crafts alkylation, followed by (2) amidation using chloroacetyl chloride under anhydrous conditions (e.g., DCM solvent, 0–5°C, with triethylamine as a base) . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of indanol to chloroacetyl chloride) and inert atmospheres to prevent hydrolysis of the chloroacetyl group. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing N-(6-chloroacetyl-5-indanyl)acetamide?
- Methodological Answer :
- NMR : H NMR confirms the indanyl backbone (aromatic protons at δ 6.8–7.2 ppm) and acetamide moiety (N–H at δ 8.1–8.3 ppm, CHCO at δ 2.1 ppm). C NMR identifies the carbonyl carbons (C=O at ~170 ppm) and chloroacetyl group (C–Cl at ~40 ppm) .
- FTIR : Strong absorption bands at ~1650 cm (amide C=O) and ~680 cm (C–Cl stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] and isotopic patterns consistent with chlorine atoms .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s aromatic and amide groups. Stability tests in aqueous buffers (pH 7.4) show <5% degradation over 24 hours at 25°C, but hydrolysis of the chloroacetyl group accelerates under acidic (pH <3) or basic (pH >9) conditions. Use refrigerated (4°C) DMSO stock solutions for long-term storage .
Advanced Research Questions
Q. How can conflicting biological activity data for N-(6-chloroacetyl-5-indanyl)acetamide derivatives be resolved?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, incubation time). A systematic approach includes:
- Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) to identify off-target effects .
- Metabolic Stability Assays : Use liver microsomes to assess if rapid metabolism explains inconsistent in vitro vs. in vivo results .
- Structural Analog Comparison : Replace the chloroacetyl group with fluorinated or methylated analogs to isolate pharmacophore contributions .
Q. What computational strategies predict the reactivity of the chloroacetyl group in catalytic environments?
- Methodological Answer :
- DFT Calculations : Model transition states for nucleophilic substitution (S2) at the chloroacetyl carbon. Basis sets like B3LYP/6-31G* provide accurate activation energies .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics. MD trajectories reveal solvent shells stabilizing the transition state .
- HOMO-LUMO Analysis : Identify electron-deficient regions (chloroacetyl group) prone to nucleophilic attack, guiding catalyst selection (e.g., Pd for cross-coupling) .
Q. How can reaction yields be improved in large-scale synthesis without compromising purity?
- Methodological Answer :
- Continuous Flow Chemistry : Reduces side reactions (e.g., hydrolysis) by minimizing residence time at high temperatures .
- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology. For example, a 10°C increase improves yield by 12% but requires tighter pH control .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progress and terminate at peak yield .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for N-(6-chloroacetyl-5-indanyl)acetamide?
- Methodological Answer : Variations (e.g., 148–152°C) may stem from polymorphic forms or residual solvents. Solutions:
- Recrystallization : Use a single solvent system (e.g., ethanol/water) to isolate the dominant polymorph .
- DSC/TGA : Differential scanning calorimetry identifies phase transitions, while thermogravimetric analysis detects solvent retention .
- PXRD : Powder X-ray diffraction distinguishes crystalline forms .
Safety and Handling in Research Settings
Note: Derived from general acetamide safety profiles
Q. What precautions are critical when handling the chloroacetyl moiety?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
